molecular formula C39H52ClN9O6 B131564 Fpam-cmk CAS No. 141650-30-8

Fpam-cmk

Cat. No. B131564
M. Wt: 778.3 g/mol
InChI Key: UDECRCRDXDVMFB-JUMHEGQASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fpam-cmk is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a derivative of the natural compound chloromethylketone, which has been extensively studied for its biological activities. Fpam-cmk has been synthesized using a specific method and has been shown to have a wide range of biochemical and physiological effects. In

Mechanism Of Action

Fpam-cmk acts as an irreversible inhibitor of specific proteases by binding covalently to their active site. This binding prevents the protease from carrying out its function, leading to a loss of enzyme activity. The specificity of Fpam-cmk towards certain proteases allows researchers to study their functions in more detail.

Biochemical And Physiological Effects

Fpam-cmk has been shown to have a wide range of biochemical and physiological effects. Its inhibition of specific proteases can affect various biological processes, including blood clotting, inflammation, and immune response. Fpam-cmk has also been shown to have potential applications in cancer research, as some proteases are overexpressed in cancer cells.

Advantages And Limitations For Lab Experiments

The advantages of using Fpam-cmk in lab experiments include its specificity towards certain proteases, its irreversible inhibition, and its potential applications in various fields of research. However, Fpam-cmk also has limitations, including its potential toxicity and the need for careful handling due to its reactive nature.

Future Directions

The potential applications of Fpam-cmk in scientific research are vast, and future directions for its use include the study of specific proteases in various biological processes, the development of new drugs targeting these proteases, and the exploration of its potential applications in cancer research. Additionally, the synthesis method of Fpam-cmk can be further refined to improve the yield and purity of the compound.
Conclusion
In conclusion, Fpam-cmk is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. Its specificity towards certain proteases, irreversible inhibition, and potential applications in cancer research make it a valuable tool for studying biological processes. The refinement of its synthesis method and the exploration of its future directions will continue to contribute to the advancement of scientific research.

Synthesis Methods

Fpam-cmk is synthesized using a specific method that involves the reaction of chloromethylketone with a specific amino acid. The amino acid used in the reaction determines the specificity of the compound towards certain enzymes. The synthesis method has been refined over the years to improve the yield and purity of the compound. The purity of Fpam-cmk is critical for its use in scientific research, as impurities can affect the results of experiments.

Scientific Research Applications

Fpam-cmk has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of Fpam-cmk is in the study of proteases. Proteases are enzymes that play a critical role in various biological processes, including digestion, blood clotting, and immune response. Fpam-cmk has been shown to inhibit specific proteases, making it a valuable tool for studying their functions.

properties

CAS RN

141650-30-8

Product Name

Fpam-cmk

Molecular Formula

C39H52ClN9O6

Molecular Weight

778.3 g/mol

IUPAC Name

(2S)-N-(2-aminoacetyl)-2-[[2-[(4S,7S)-7-[(benzylamino)-phenylmethyl]-6,10-dioxo-4,7,8,9-tetrahydro-1H-pyridazino[1,2-a]diazepin-4-yl]acetyl]-[(3R)-1-chloro-6-(diaminomethylideneamino)-2-oxohexan-3-yl]amino]-3-methylbutanamide

InChI

InChI=1S/C39H52ClN9O6/c1-25(2)36(37(54)46-32(51)23-41)48(30(31(50)22-40)16-9-19-44-39(42)43)34(53)21-28-15-10-20-47-33(52)18-17-29(38(55)49(28)47)35(27-13-7-4-8-14-27)45-24-26-11-5-3-6-12-26/h3-8,10-15,25,28-30,35-36,45H,9,16-24,41H2,1-2H3,(H4,42,43,44)(H,46,51,54)/t28-,29+,30-,35?,36+/m1/s1

InChI Key

UDECRCRDXDVMFB-JUMHEGQASA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)NC(=O)CN)N([C@H](CCCN=C(N)N)C(=O)CCl)C(=O)C[C@H]1C=CCN2N1C(=O)[C@@H](CCC2=O)C(C3=CC=CC=C3)NCC4=CC=CC=C4

SMILES

CC(C)C(C(=O)NC(=O)CN)N(C(CCCN=C(N)N)C(=O)CCl)C(=O)CC1C=CCN2N1C(=O)C(CCC2=O)C(C3=CC=CC=C3)NCC4=CC=CC=C4

Canonical SMILES

CC(C)C(C(=O)NC(=O)CN)N(C(CCCN=C(N)N)C(=O)CCl)C(=O)CC1C=CCN2N1C(=O)C(CCC2=O)C(C3=CC=CC=C3)NCC4=CC=CC=C4

synonyms

alpha-(1,7-diaza-5-(alpha-(phenylmethylamino)phenylmethyl)-2,6-dioxobicyclo(5.4.0)undecan-8-yl)glycyl-isoleucyl-argininyl chloromethyl ketone
FPAM-CMK

Origin of Product

United States

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